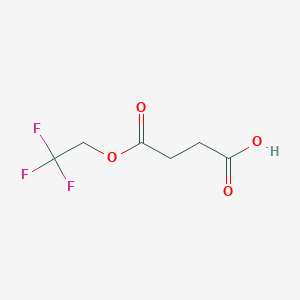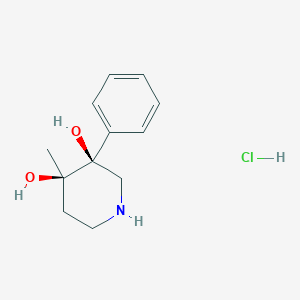![molecular formula C12H14N2O3 B2618307 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2097868-13-6](/img/structure/B2618307.png)
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been developed, starting with 4R-hydroxy-l-proline as a chiron . Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) .Molecular Structure Analysis
The molecular structure of a similar compound, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptaneHCl, has been reported . It has a molecular formula of C5H10ClNO and an average mass of 135.592 Da .Chemical Reactions Analysis
An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline was developed . Using benzyloxycarbonyl (Cbz) as a protection group of amine, the reactions were in mild conditions, and the title compound was accomplished in six steps in an overall yield of 70% .Mecanismo De Acción
While the mechanism of action for “3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one” is not available, variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls led to backbone-constrained analogues of the U.S. Food and Drug Administration-approved drugs baclofen and pregabalin .
Direcciones Futuras
While specific future directions for “3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one” are not available, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
Propiedades
IUPAC Name |
1-methyl-3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-13-4-2-3-10(11(13)15)12(16)14-6-9-5-8(14)7-17-9/h2-4,8-9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIPFEPXSUCXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2618231.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)


![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2618241.png)

![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)
![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)